molecular formula C15H13ClN2O4 B5674541 N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide

Cat. No.: B5674541
M. Wt: 320.73 g/mol
InChI Key: BJCTZIBTAXHRBG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted methoxyphenyl group and a nitrophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide typically involves the following steps:

    Acylation: The formation of the acetamide moiety through acylation reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

  • Use of catalysts to increase reaction efficiency.
  • Controlled temperature and pressure conditions to ensure high yield and purity.
  • Purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4).

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-), or alkoxide ions (RO-).

Major Products

    Reduction: Formation of N-(5-chloro-2-methoxyphenyl)-2-(2-aminophenyl)acetamide.

    Oxidation: Formation of N-(5-chloro-2-hydroxyphenyl)-2-(2-nitrophenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: As a building block for the design of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-phenylacetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-(5-chloro-2-methoxyphenyl)-2-(4-nitrophenyl)acetamide: The position of the nitro group is different, which can affect the compound’s properties.

    N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)propionamide: Has a propionamide moiety instead of an acetamide moiety, leading to variations in its chemical and biological behavior.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and nitro groups can influence its interactions with biological targets and its overall stability.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-22-14-7-6-11(16)9-12(14)17-15(19)8-10-4-2-3-5-13(10)18(20)21/h2-7,9H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCTZIBTAXHRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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